Benzaldehyde phenylhydrazone

Catalog No.
S1551761
CAS No.
588-64-7
M.F
C13H12N2
M. Wt
196.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzaldehyde phenylhydrazone

CAS Number

588-64-7

Product Name

Benzaldehyde phenylhydrazone

IUPAC Name

N-[(Z)-benzylideneamino]aniline

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

InChI

InChI=1S/C13H12N2/c1-3-7-12(8-4-1)11-14-15-13-9-5-2-6-10-13/h1-11,15H/b14-11-

InChI Key

JGOAZQAXRONCCI-KAMYIIQDSA-N

SMILES

C1=CC=C(C=C1)C=NNC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=NNC2=CC=CC=C2

Isomeric SMILES

C1=CC=C(C=C1)/C=N\NC2=CC=CC=C2

Organic Synthesis:

  • [1] Organic Chemistry Portal - Hydrazone Formation
  • [2] Synthesis of Novel Benzimidazole Derivatives Using Benzaldehyde Phenylhydrazone as Starting Material

Analytical Chemistry:

BPH exhibits characteristic properties that make it useful for analytical applications. Its unique structure allows for its detection through various spectroscopic techniques, such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy [1]. Additionally, BPH can form complexes with certain metal ions, potentially enabling its use in metal ion detection methods [3].

  • [1] PubChem - Benzaldehyde Phenylhydrazone:
  • [3] Spectrophotometric Determination of Copper Using Benzaldehyde Phenylhydrazone

Material Science:

  • [4] Synthesis and Photoluminescence Properties of Novel Benzaldehyde Phenylhydrazone Derivatives
  • [5] Electrical and Optical Properties of Benzaldehyde Phenylhydrazone Based Schiff Bases: https://doi.10.1088/1367-8693/aa9e2b

Benzaldehyde phenylhydrazone is an organic compound formed through the condensation reaction of benzaldehyde and phenylhydrazine. Its chemical formula is C13H12N2C_{13}H_{12}N_{2}, and it features a hydrazone functional group, characterized by the presence of a carbon-nitrogen double bond. This compound is typically a yellow to orange crystalline solid that is sparingly soluble in water but soluble in organic solvents like ethanol and ether.

Benzaldehyde phenylhydrazone formation is a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the phenylhydrazine attacks the electrophilic carbon atom of the carbonyl group in the aldehyde. This results in the formation of a new C-N bond and the elimination of a water molecule.

  • Toxicity: Limited data available on specific toxicity, but handling should follow general laboratory safety protocols for organic compounds.
  • Flammability: May be combustible. Standard fire safety practices should be followed.

The formation of benzaldehyde phenylhydrazone occurs via the following reaction:

C6H5CHO+C6H5NHNH2C6H5CH=NNHC6H5+H2OC_6H_5CHO+C_6H_5NHNH_2\rightarrow C_6H_5CH=NNHC_6H_5+H_2O

This reaction involves the nucleophilic attack of the hydrazine on the carbonyl carbon of benzaldehyde, leading to the formation of an intermediate which subsequently loses a molecule of water to yield the hydrazone. The reaction is catalyzed by acids, and its kinetics can vary depending on pH levels, with different steps being rate-determining under varying conditions .

Benzaldehyde phenylhydrazone can also participate in further

Benzaldehyde phenylhydrazone exhibits various biological activities. Research has shown it to possess antioxidant properties, which can be beneficial in combating oxidative stress in biological systems. Additionally, derivatives of benzaldehyde phenylhydrazone have been studied for their potential anticancer activities, as they may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest .

The synthesis of benzaldehyde phenylhydrazone can be achieved through several methods:

  • Direct Condensation:
    • Mix benzaldehyde with phenylhydrazine in an acidic medium (e.g., hydrochloric acid).
    • Heat the mixture to facilitate the reaction and promote water removal.
    • Isolate the product through crystallization.
  • Solvent Evaporation:
    • Dissolve both reactants in a suitable solvent.
    • Allow for slow evaporation under controlled conditions to form crystals of benzaldehyde phenylhydrazone .
  • Microwave-Assisted Synthesis:
    • Utilize microwave irradiation to enhance reaction rates and yields.

Benzaldehyde phenylhydrazone finds applications in various fields:

  • Analytical Chemistry: It is used as a reagent for the qualitative and quantitative analysis of aldehydes and ketones.
  • Organic Synthesis: The compound serves as an intermediate in synthesizing more complex organic molecules.
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic applications due to their biological activities.

Studies on benzaldehyde phenylhydrazone have focused on its interactions with various biological molecules and other chemical species. For instance:

  • Charge Transfer Interactions: Research indicates that benzaldehyde phenylhydrazone exhibits charge transfer interactions that may influence its nonlinear optical properties, making it a candidate for applications in photonic devices .
  • Complex Formation: Investigations into its ability to form complexes with metal ions have been conducted, which could lead to applications in coordination chemistry.

Benzaldehyde phenylhydrazone shares similarities with other hydrazones formed from different aldehydes or ketones. Here are some comparable compounds:

Compound NameStructureUnique Features
Acetophenone phenylhydrazoneC15H14N2C_{15}H_{14}N_{2}Derived from acetophenone; used in organic synthesis.
4-Chlorobenzaldehyde phenylhydrazoneC13H12ClN2C_{13}H_{12}ClN_{2}Contains a chlorine substituent; shows different reactivity patterns.
2-Naphthaldehyde phenylhydrazoneC15H14N2C_{15}H_{14}N_{2}Derived from naphthalene; exhibits distinct physical properties.

Uniqueness: Benzaldehyde phenylhydrazone is notable for its stability and ease of synthesis compared to other hydrazones. Its biological activity also sets it apart, making it a subject of interest in medicinal chemistry.

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

196.100048391 g/mol

Monoisotopic Mass

196.100048391 g/mol

Heavy Atom Count

15

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

588-64-7

General Manufacturing Information

Benzaldehyde, 2-phenylhydrazone: INACTIVE

Dates

Modify: 2023-08-15

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